molecular formula C25H18FN5O3 B2649963 2-(4-(benzyloxy)phenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898441-98-0

2-(4-(benzyloxy)phenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2649963
CAS No.: 898441-98-0
M. Wt: 455.449
InChI Key: QDDBKHNUWJFEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(benzyloxy)phenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a fluorophenyl group, and a purine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(benzyloxy)phenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the fluorophenyl intermediate: 2-fluoroaniline is reacted with a suitable reagent, such as acetic anhydride, to form 2-fluoroacetanilide.

    Coupling of intermediates: The benzyloxyphenyl and fluorophenyl intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2-(4-(benzyloxy)phenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group in the purine core can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxylated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(benzyloxy)phenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(benzyloxy)phenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(benzyloxy)phenyl)-9-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 2-(4-(benzyloxy)phenyl)-9-(2-bromophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness

2-(4-(benzyloxy)phenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

9-(2-fluorophenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN5O3/c26-18-8-4-5-9-19(18)31-24-21(29-25(31)33)20(22(27)32)28-23(30-24)16-10-12-17(13-11-16)34-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,27,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDBKHNUWJFEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=C4C(=N3)N(C(=O)N4)C5=CC=CC=C5F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.